molecular formula C13H15NO3 B1626123 (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate CAS No. 57171-00-3

(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

Cat. No. B1626123
CAS RN: 57171-00-3
M. Wt: 233.26 g/mol
InChI Key: FPJQSGNPXDLFTM-NSHDSACASA-N
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Description

(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, also known as S-MBOC, is a chiral molecule that has gained significant attention in the field of organic chemistry due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform. The compound has a molecular weight of 277.33 g/mol and a melting point of 82-84°C.

Scientific Research Applications

Metal–Organic Frameworks (MOFs)

The compound (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate has been utilized in the synthesis of novel metal-organic frameworks (MOFs). A study presented a multifunctional MOF containing chiral centers effectively removing anionic dye from aqueous solutions. The structure was characterized using various techniques, and the MOF demonstrated a notable adsorption effect on methyl orange, indicating its potential in dye adsorption and separation applications (Zhao et al., 2020).

Synthesis and Antimicrobial Activity

Another significant application involves the design and synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. These derivatives were obtained through a series of chemical reactions and exhibited interesting antimicrobial activity against different bacterial and fungal strains, including the M. tuberculosis H37Rv strain. The study highlighted the potential of these structures as starting points for developing new antimycobacterial agents (Nural et al., 2018).

Antioxidant Activity

Derivatives of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate have also been synthesized and evaluated for their antioxidant activities. The study discovered potent antioxidants among the synthesized compounds, with some demonstrating higher antioxidant activity than well-known antioxidants like ascorbic acid and vitamin C (Tumosienė et al., 2019).

Neuroprotective Agents

The compound has been used to design and synthesize 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, which exhibited neuroprotective activities. One of the derivatives showed higher potency than the reference compound ifenprodil and attenuated Ca2+ influx and suppressed NR2B upregulation induced by NMDA. This indicates its potential as a neuroprotective drug candidate (Zhang et al., 2019).

properties

IUPAC Name

methyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-7-8-12(15)14(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJQSGNPXDLFTM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451330
Record name (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

CAS RN

57171-00-3
Record name (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a slurry of NaH (22 g of 60% NaH in mineral oil, 0.55 mol) in 400 mL benzene was added the product of Example 1A (0.387 mol) in 100 mL benzene dropwise via addition funnel. The mixture stirred for 30 minutes after the addition was complete, then was warmed to reflux and allowed to stir for 1.5 h. The reaction was cooled to 45° C. and stirred for 16 h. A portion of benzyl bromide (45 mL, 0.38 mol) was added, the mixture was warmed to reflux and an additional amount of benzyl bromide was added (45 mL, 0.38 mol). This solution stirred for 24 h at reflux, then was cooled to ambient temperature, filtered through Celite® diatomaceous earth and the residue was washed with CH2Cl2. The combined filtrates were concentrated under reduced pressure and excess benzyl bromide was removed via distillation. The distillation residue was purified via column chromatography (SiO2, 75% hexanes-EtOAc) to give 46.6 g of the title compound (0.2 mol, 52% yield). MS (DCl/NH3) m/z 234 (M+H)+.
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0.387 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
52%

Synthesis routes and methods II

Procedure details

1-Benzyl-5-oxo-2-pyrrolidinecarboxylic acid (9.69 g, 44.2 mmol) in methanol (75 mL) was treated with sulfuric acid (0.5 mL) and refluxed for 2.5 hours. The mixture was allowed to cool to room temperature and concentrated under reduced pressure. The residue was dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution. The ethyl acetate phase was concentrated under reduced pressure to provide the title compound which was used in the next step without further purification.
Quantity
9.69 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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